GABA receptor Antagonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

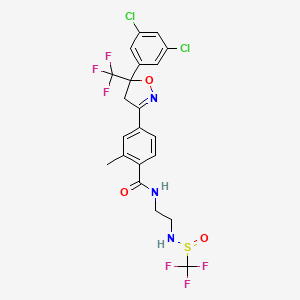

C21H17Cl2F6N3O3S |

|---|---|

Molekulargewicht |

576.3 g/mol |

IUPAC-Name |

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide |

InChI |

InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33) |

InChI-Schlüssel |

SJHSMFDSLDIZNS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GABA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GABA receptor antagonists, focusing on the core molecular interactions and downstream cellular consequences. It is intended for an audience with a strong background in neuroscience and pharmacology.

Introduction to the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS).[1][2][3] Its primary function is to reduce neuronal excitability, thereby maintaining a balanced level of neural activity.[1][2] This inhibitory action is mediated by two main classes of receptors: GABA-A and GABA-B receptors.[3][4]

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion-selective channel.[3][5] Upon binding of GABA, the channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron.[1][3] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential.[1]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[2][3] Their activation leads to slower, more prolonged inhibitory signals through downstream signaling cascades, which can include the opening of potassium channels and inhibition of calcium channels.[2][6]

GABA receptor antagonists are molecules that block the action of GABA at these receptors, leading to a decrease in inhibitory neurotransmission and a consequent increase in neuronal excitability.[1][7] These compounds are invaluable tools in research for studying the roles of GABAergic signaling and have potential therapeutic applications in conditions such as benzodiazepine (B76468) overdose and certain types of epilepsy.[1]

Classification and Mechanism of GABA-A Receptor Antagonists

GABA-A receptor antagonists are broadly classified based on their mechanism of action at the receptor complex.

Competitive Antagonists

Competitive antagonists bind to the same site on the GABA-A receptor as GABA itself, the orthosteric binding site, but do not activate the receptor.[1][8] By occupying this site, they prevent GABA from binding and eliciting its inhibitory effect.[1] The antagonism can be overcome by increasing the concentration of the agonist (GABA).[8]

Bicuculline (B1666979) is a classic example of a competitive GABA-A receptor antagonist.[4][9] It is a phthalide-isoquinoline compound that is widely used in laboratory settings to study epilepsy and to isolate glutamatergic receptor function by blocking GABAergic inhibition.[9]

Gabazine (SR-95531) is another potent and selective competitive antagonist of the GABA-A receptor.[10][11] It is more potent than bicuculline in blocking GABA-elicited currents.[10] Gabazine binds to the GABA recognition site and acts as an allosteric inhibitor of channel opening.[12]

Non-competitive Antagonists (Channel Blockers)

Non-competitive antagonists, also known as channel blockers, bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[1][8] Their action is not overcome by increasing the concentration of GABA.[8] These antagonists physically obstruct the ion channel, preventing the flow of chloride ions even when GABA is bound to the receptor.[13]

Picrotoxin (B1677862) , a plant-derived convulsant, is a well-known non-competitive GABA-A receptor antagonist.[13][14] It is believed to act as a non-competitive channel blocker for the GABA-A receptor's chloride ionophore.[13] Studies suggest that picrotoxin binds preferentially to an agonist-bound form of the receptor, stabilizing a closed or desensitized state.[15] Its mechanism is considered use-dependent, meaning receptor activation is a prerequisite for its inhibitory action.[16]

Signaling Pathways Affected by GABA-A Receptor Antagonism

The primary effect of GABA-A receptor antagonists is the blockade of chloride ion influx, which leads to a reduction in neuronal hyperpolarization. This disinhibition results in increased neuronal excitability.

Caption: Signaling pathway of GABA-A receptor and points of antagonist intervention.

In certain developmental stages or specific cell populations, GABA-A receptor activation can be excitatory due to a higher intracellular chloride concentration.[3] In these cases, antagonists would block this excitatory effect. Furthermore, GABA-A receptor activation in neuronal growth cones has been shown to trigger a signaling cascade involving chloride efflux, calcium influx, and subsequent protein phosphorylation, a pathway that would be inhibited by antagonists.[17]

Quantitative Data on GABA-A Receptor Antagonists

The potency of GABA-A receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki).

| Antagonist | Receptor | Antagonist Type | IC50 / Ki | Organism/Preparation | Reference |

| Bicuculline | GABA-A | Competitive | IC50: 2 µM (at 40 µM GABA) | Not Specified | [9] |

| Gabazine (SR-95531) | GABA-A | Competitive | IC50: ~0.2 µM | Not Specified | [10] |

| GABA-A | Competitive | Ki: 150 nM | Rat Membranes | [11] | |

| GABA-A | Competitive | Ki: 74-150 nM | Not Specified | [18] | |

| Picrotoxin | GABA-A | Non-competitive | IC50: 0.6 ± 0.1 µM | Human GABAρ1 receptors in Xenopus oocytes | [16] |

Experimental Protocols for Studying GABA-A Receptor Antagonists

The mechanisms of GABA-A receptor antagonists are primarily investigated using electrophysiological and biochemical assays.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and the blocking effects of antagonists.[6][19]

Objective: To determine the effect of a GABA-A receptor antagonist on GABA-evoked chloride currents.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing recombinant GABA-A receptors or cultured primary neurons are plated on coverslips.[6]

-

Recording Setup: A coverslip is placed in a recording chamber and perfused with an external physiological saline solution.[6] A glass micropipette with a fine tip (3-5 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic composition.[6]

-

Whole-Cell Configuration: The micropipette is brought into contact with a cell to form a high-resistance seal (gigaseal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell recording configuration, allowing control of the membrane potential and measurement of whole-cell currents.[6] The cell is typically held at a potential of -60 mV.[6]

-

GABA Application and Antagonist Challenge:

-

A baseline current is recorded.

-

GABA is applied to the cell via the perfusion system, which evokes an inward chloride current (if the chloride equilibrium potential is more positive than the holding potential).

-

The cell is washed with the external solution to allow the current to return to baseline.

-

The antagonist is pre-applied for a set duration, followed by the co-application of the antagonist and GABA.

-

The amplitude of the GABA-evoked current in the presence of the antagonist is measured and compared to the control response.

-

-

Data Analysis: The percentage of inhibition of the GABA-evoked current is calculated for various concentrations of the antagonist. These data are then plotted to generate a dose-response curve, from which the IC50 value can be determined.[6]

Caption: Experimental workflow for patch-clamp analysis of GABA-A antagonists.

Biochemical Assay: Radioligand Binding

Radioligand binding assays are used to determine the affinity of an antagonist for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site.[20][21]

Objective: To determine the binding affinity (Ki) of a competitive antagonist for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate a crude membrane fraction containing the GABA-A receptors.[22]

-

Assay Incubation:

-

The membrane preparation is incubated in a buffer solution.

-

A known concentration of a radiolabeled competitive ligand (e.g., [³H]muscimol or [³H]GABA) is added to the incubation mixture.[20][22]

-

Varying concentrations of the unlabeled antagonist (the test compound) are added to compete with the radioligand for binding to the receptor.

-

A set of tubes containing a high concentration of an unlabeled known ligand (e.g., unlabeled GABA) is used to determine non-specific binding.[22]

-

A set of tubes without any unlabeled competitor is used to determine total binding.

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the antagonist.

-

The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for radioligand binding assay to determine antagonist affinity.

Conclusion

GABA receptor antagonists are critical pharmacological tools that act by blocking the primary inhibitory pathways in the central nervous system. Their mechanisms of action, whether through competitive inhibition at the GABA binding site or non-competitive blockade of the ion channel, converge on the reduction of chloride ion influx and subsequent neuronal disinhibition. A thorough understanding of these mechanisms, supported by quantitative data from electrophysiological and biochemical assays, is essential for their application in both basic research and the development of novel therapeutics.

References

- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Bicuculline - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 12. Gabazine - Wikipedia [en.wikipedia.org]

- 13. Picrotoxin - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of a Representative GABA-A Receptor Antagonist: Gabazine (SR-95531)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-A receptors, which are ligand-gated chloride ion channels, are the principal mediators of fast synaptic inhibition. The modulation of GABA-A receptor activity is a key target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.

GABA-A receptor antagonists are invaluable tools in neuroscience research and drug development. By blocking the action of GABA, these compounds allow for the detailed study of inhibitory circuits and the consequences of their disruption. This technical guide focuses on a widely used selective and competitive GABA-A receptor antagonist, Gabazine, also known as SR-95531. Gabazine binds to the GABA recognition site on the receptor-channel complex, acting as an allosteric inhibitor of channel opening and thereby reducing GABA-mediated synaptic inhibition.[1] This document provides a comprehensive overview of the binding affinity and kinetics of Gabazine, detailed experimental protocols for their determination, and a visualization of the associated signaling pathways and experimental workflows.

Binding Affinity of Gabazine (SR-95531)

The binding affinity of a ligand for its receptor is a measure of the strength of the binding interaction. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Gabazine exhibits high affinity for the GABA-A receptor, competitively displacing GABA from its binding site. The reported binding affinity values can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and receptor subtype composition.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 150 nM | Rat brain membranes | [3H]-GABA | [2] |

| IC50 | 200 nM | - | - | |

| Kd (high affinity) | 6.34 nM | Rat brain membranes | [3H]SR 95531 | [3] |

| Kd (low affinity) | 32 nM | Rat brain membranes | [3H]SR 95531 | [3] |

Table 1: Binding Affinity of Gabazine (SR-95531) for GABA-A Receptors. This table summarizes key binding affinity parameters for Gabazine.

Kinetics of Gabazine (SR-95531) Binding

The kinetics of ligand-receptor binding describe the rates of association (kon) and dissociation (koff) of the ligand to and from the receptor. These parameters provide a more dynamic understanding of the interaction than affinity constants alone. Gabazine is characterized by a notably fast dissociation rate, which has implications for its use in studying the rapid dynamics of synaptic transmission.

| Parameter | Value | Method | Reference |

| Association Rate (kon) | 4.1 x 10^6 M-1s-1 (for glycine (B1666218) receptors) | Electrophysiology (outside-out patches) | [2] |

| Dissociation Rate (koff) | ~3000 s-1 (for glycine receptors) | Electrophysiology (outside-out patches) | [2] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of Gabazine for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

-

Tissue Preparation: Rat brain cortices or cell lines expressing recombinant GABA-A receptors.

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]GABA or [3H]Muscimol.

-

Non-specific binding control: 10 mM GABA.

-

Test Compound: Gabazine (SR-95531) at various concentrations.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

b. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp to measure the inhibitory effect of Gabazine on GABA-A receptor-mediated currents.

a. Materials:

-

Cell Preparation: Cultured neurons or HEK293 cells expressing GABA-A receptors.

-

Solutions:

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), pH 7.4.

-

Internal Solution: Containing K-gluconate or CsCl, EGTA, HEPES, Mg-ATP, and GTP, pH 7.2.

-

-

Agonist: GABA.

-

Antagonist: Gabazine (SR-95531).

-

Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, data acquisition software.

b. Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

GABA-A Receptor Signaling Pathway

GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions (Cl-). The binding of GABA to its recognition sites on the receptor leads to a conformational change that opens the central ion pore. In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration. Therefore, the opening of the GABA-A receptor channel results in an influx of Cl-, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Gabazine, as a competitive antagonist, binds to the GABA site and prevents this channel opening, thereby blocking the inhibitory signal.

Caption: GABA-A receptor signaling pathway and its inhibition by Gabazine.

Conclusion

Gabazine (SR-95531) is a potent and selective competitive antagonist of the GABA-A receptor, making it an indispensable tool for studying inhibitory neurotransmission. Its well-characterized binding affinity and rapid kinetics provide a solid foundation for its use in a variety of experimental paradigms. The detailed protocols provided in this guide offer a practical framework for researchers to investigate the interactions of Gabazine and other compounds with the GABA-A receptor. A thorough understanding of the binding properties and the underlying signaling pathways is essential for the continued development of novel therapeutics targeting the GABAergic system.

References

- 1. Gabazine - Wikipedia [en.wikipedia.org]

- 2. The kinetics of inhibition of rat recombinant heteromeric α1β glycine receptors by the low-affinity antagonist SR-95531 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Selectivity of Bicuculline: GABAA vs. GABAB Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Bicuculline, a classic phthalide-isoquinoline alkaloid, for γ-aminobutyric acid (GABA) receptor subtypes. GABA is the principal inhibitory neurotransmitter in the vertebrate central nervous system, mediating its effects through two primary classes of receptors: GABAA and GABAB.[1] Understanding the distinct pharmacology of these receptors is critical for neuroscience research and the development of targeted therapeutics.

Bicuculline serves as a benchmark competitive antagonist for GABAA receptors and is an indispensable tool for isolating and studying glutamatergic and other excitatory systems.[2] Its utility is fundamentally dependent on its high degree of selectivity for GABAA over GABAB receptors. This document details the quantitative basis for this selectivity, outlines the experimental protocols used for its determination, and illustrates the distinct signaling pathways of the two receptor types.

GABAA vs. GABAB Receptor Signaling Pathways

The profound selectivity of Bicuculline is rooted in the fundamental structural and functional differences between GABAA and GABAB receptors. GABAA receptors are ionotropic, ligand-gated ion channels, while GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs).[1][3]

-

GABAA Receptor Pathway: GABAA receptors are pentameric structures that form a central pore permeable to chloride ions (Cl⁻).[1][4] Upon binding of GABA, the channel opens, leading to an influx of Cl⁻. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing fast synaptic inhibition.[1][5] The sensitivity to antagonists like Bicuculline is a defining characteristic of GABAA receptors.[2]

-

GABAB Receptor Pathway: GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits that couple to Gi/o G-proteins.[3][6] Their activation by GABA initiates a slower, more prolonged inhibitory response. This occurs through the inhibition of adenylyl cyclase (decreasing cAMP) and the modulation of ion channels, specifically activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.[7] These receptors are insensitive to Bicuculline.[3]

Quantitative Selectivity of Bicuculline

Bicuculline acts as a competitive antagonist at the GABA binding site on the GABAA receptor.[2][8][9] Its selectivity is demonstrated by the significant difference in its affinity and functional potency between the two receptor classes. GABAB receptors are pharmacologically defined by their insensitivity to Bicuculline.[1][3]

| Parameter | GABAA Receptor | GABAB Receptor | Selectivity (GABAB/GABAA) |

| Binding Affinity (Ki) | ~0.1-0.5 µM (Varies with subtype and conditions) | > 1 mM (Inactive) | > 2000-fold |

| Functional Antagonism (IC50) | 1.7 - 2 µM[8][10][11][12] | Inactive / No Blockade[1][3] | > 500-fold |

Data compiled from multiple sources indicating competitive antagonism at GABAA receptors and a lack of activity at GABAB receptors.

Experimental Protocols for Determining Selectivity

The selectivity of a compound like Bicuculline is determined through a combination of in vitro binding and functional assays.

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Bicuculline for the GABAA receptor.

Materials:

-

Receptor Source: Rat whole brain membranes or membranes from cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.[13]

-

Radioligand: [³H]muscimol or [³H]GABA (to label the agonist site).[14][15]

-

Test Compound: Bicuculline.

-

Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 10 µM).[15]

-

Equipment: Glass-Teflon homogenizer, centrifuges, 96-well plates, cell harvester, liquid scintillation counter.[13][14]

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer.[13] Perform a series of centrifugations to isolate and wash the cell membranes, removing nuclei and cellular debris.[13][14] Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled GABA), and competitive binding (membranes + radioligand + varying concentrations of Bicuculline).[13]

-

Incubation: Initiate the binding reaction and incubate the plate for 60-90 minutes at 4°C to reach equilibrium.[13]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13] Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[13]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13][14]

-

Data Analysis: Calculate the specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of Bicuculline to generate a competition curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the effect of an antagonist on ion channel activity evoked by an agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Bicuculline on GABA-induced currents in cells expressing GABAA receptors.

Materials:

-

Cell Preparation: Primary cultured neurons or a cell line (e.g., HEK293, CHO) stably expressing GABAA receptors.[16]

-

Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software (e.g., QPatch).[16]

-

Solutions: Extracellular solution (e.g., HEPES-buffered saline), intracellular solution (containing a high Cl⁻ concentration), GABA (agonist), and Bicuculline (antagonist).

-

Electrodes: Borosilicate glass micropipettes.

Protocol:

-

Cell Preparation: Plate cells expressing GABAA receptors onto coverslips suitable for microscopy.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

GABA Application: Apply a fixed, sub-maximal concentration of GABA (e.g., EC50 value, ~10-40 µM) to the cell via the perfusion system to evoke a stable inward Cl⁻ current.[2][11]

-

Antagonist Application: Co-apply increasing concentrations of Bicuculline along with the fixed concentration of GABA.

-

Measurement: Record the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of Bicuculline.

-

Data Analysis: Normalize the current amplitude in the presence of Bicuculline to the control current (GABA alone). Plot the percent inhibition against the log concentration of Bicuculline to determine the IC50 value. A parallel rightward shift in the GABA dose-response curve in the presence of Bicuculline confirms competitive antagonism.[8][10]

The comprehensive assessment of antagonist selectivity involves a logical progression from binding studies to functional validation.

Conclusion

The pharmacological profile of Bicuculline is characterized by potent, competitive antagonism of the ionotropic GABAA receptor and a conspicuous lack of activity at the metabotropic GABAB receptor. Quantitative binding and functional assays confirm a selectivity ratio exceeding several hundred-fold, establishing Bicuculline as a highly specific and reliable tool for the experimental isolation of GABAA receptor-mediated neurotransmission. This high degree of selectivity is fundamental to its widespread use in neuroscience to probe the roles of GABAergic inhibition in synaptic plasticity, network oscillations, and pathological states such as epilepsy.[2] For professionals in drug development, the case of Bicuculline underscores the importance of rigorous selectivity profiling to ensure on-target activity and minimize off-target effects.

References

- 1. GABA receptor - Wikipedia [en.wikipedia.org]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 7. Regional difference in spontaneous firing inhibition by GABAA and GABAB receptors in nigral dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Bicuculline | GABAA receptor antagonist | SK blocker | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of GABA-A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of antagonists targeting the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its antagonists are crucial tools for neuroscience research and hold potential for therapeutic development. This document details the SAR of major classes of GABA-A receptor antagonists, presents quantitative binding and functional data, outlines key experimental methodologies, and visualizes associated signaling pathways and classifications.

Classification of GABA-A Receptor Antagonists

GABA-A receptor antagonists can be broadly categorized based on their mechanism of action and binding site on the receptor complex. The two primary classes are competitive antagonists and non-competitive antagonists.

Competitive Antagonists: These compounds bind to the same site as the endogenous ligand GABA (the orthosteric site) but do not activate the receptor. By occupying this site, they prevent GABA from binding and inducing a conformational change that would open the chloride ion channel.

Non-Competitive Antagonists: These antagonists bind to sites on the receptor complex that are distinct from the GABA binding site. Their binding can either allosterically modulate the receptor to a non-functional state or physically block the ion channel pore, thereby preventing chloride ion flux regardless of whether GABA is bound.

Structure-Activity Relationship of Competitive Antagonists

Bicuculline and its Derivatives

Bicuculline is a phthalide-isoquinoline alkaloid and a classical competitive antagonist of the GABA-A receptor.[1] Its structure features a lactone ring which is crucial for its antagonist activity. Hydrolysis of this lactone ring leads to the formation of bicucine, an inactive compound. The protonated nitrogen atom in the isoquinoline (B145761) ring system is essential for its interaction with the GABA binding site.

Key SAR points for Bicuculline derivatives:

-

Intact Lactone Ring: Essential for antagonist activity.

-

Protonated Nitrogen: Crucial for binding to the orthosteric site.

-

Substitutions on the Phthalide Ring: Can modulate potency and selectivity.

-

Quaternization of the Nitrogen: Leads to charged derivatives like bicuculline methiodide, which have altered solubility and pharmacokinetic properties.

| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) | Reference |

| (+)-Bicuculline | α1β2γ2 | - | 2.0 | [2] |

| Bicuculline Methiodide | α1β1, α1β1γ2S, α1β1γ2L | - | ~1.2 (pKB ~5.9) | [3] |

Gabazine (SR-95531) and its Analogues

Gabazine is a pyridazinyl derivative of GABA that acts as a potent and selective competitive GABA-A receptor antagonist.[4] Its structure includes a GABA moiety, a pyridazine (B1198779) ring, and an aromatic substituent.

Key SAR points for Gabazine analogues:

-

GABA Moiety: The carboxylic acid and the amino group (or a group that can be protonated) are critical for binding.

-

Pyridazine Ring: The positive charge delocalized within this ring system contributes to high-affinity binding.

-

Aromatic Substituent at the 6-position: Electron-donating groups, such as a para-methoxy group on a phenyl ring, significantly enhance potency. The addition of a benzyl (B1604629) group to the para-position of the phenyl ring can further increase potency by over 30-fold.[4]

-

Substitutions on the Benzyl Group: Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups at the meta-position of the benzyl ring are tolerated and can lead to further increases in potency.[4]

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Gabazine (SR-95531) | Rat Brain Membranes | 150 | - | [4] |

| Gabazine Analogue (7a) | Recombinant | - | 11 | [4] |

| Gabazine Analogue (7b) | Recombinant | - | 7 | [4] |

| Gabazine Analogue (7c) | Recombinant | - | 3 | [4] |

Structure-Activity Relationship of Non-Competitive Antagonists

Picrotoxin and its Analogues

Picrotoxin is a non-competitive antagonist that acts as a channel blocker of the GABA-A receptor. It is composed of two equimolar components: picrotin (B1677797) and the more active picrotoxinin. These compounds are thought to bind within the chloride ion channel pore.

Key SAR points for Picrotoxin derivatives:

-

Isopropenyl Group of Picrotoxinin: Crucial for high-affinity binding within the channel pore.

-

Lactone Rings: The presence and orientation of the lactone rings are important for activity.

-

Hydroxyl Groups: Modifications to the hydroxyl groups can significantly alter potency.

| Compound | Receptor Subtype | IC50 (µM) | Reference |

| Picrotoxin | α5β3γ2 | 0.8 | |

| Picrotoxin | Diverse | 2.2 |

Fipronil and Phenylpyrazoles

Fipronil is a broad-spectrum insecticide that acts as a potent non-competitive antagonist of GABA-A receptors. It belongs to the phenylpyrazole class of chemicals. These compounds also bind within the ion channel.

Key SAR points for Fipronil analogues:

-

Pyrazole Ring: The core scaffold is essential for activity.

-

Substituents on the Pyrazole Ring: The trifluoromethylsulfinyl group at the 4-position and the amino group at the 5-position are important for high potency.

-

Phenyl Ring Substituents: The 2,6-dichloro-4-trifluoromethylphenyl group at the 1-position is a key feature for high affinity. Modifications to these substituents can significantly impact insecticidal activity and selectivity.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Fipronil | Human β3 homopentamer | 1.8 | - | [1] |

| Fipronil | α6β3 | - | 3.1 | [1] |

| Fipronil | α6β3γ2 | - | 17 | [1] |

Thujone

Thujone is a monoterpene ketone found in certain plants, such as wormwood (Artemisia absinthium), and is known for its convulsant properties due to its action as a GABA-A receptor antagonist. It is believed to act as a non-competitive antagonist.

Experimental Protocols

Radioligand Binding Assay: [3H]GABA Competition Assay

This protocol describes a method to determine the affinity of a test compound (antagonist) for the GABA-A receptor by measuring its ability to displace the radiolabeled agonist [3H]GABA.

Materials:

-

Rat brain membranes (or cell lines expressing GABA-A receptors)

-

[3H]GABA (specific activity ~80-100 Ci/mmol)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compounds (antagonists) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in sucrose (B13894) buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Wash the membranes multiple times with Tris-HCl buffer to remove endogenous GABA. Resuspend the final pellet in fresh Tris-HCl buffer.

-

Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of [3H]GABA (e.g., 5 nM), and varying concentrations of the unlabeled test compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

-

Incubation: Incubate the tubes on ice for a defined period (e.g., 20-30 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to functionally characterize the effects of antagonists on GABA-A receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding GABA-A receptor subunits

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

Barth's solution

-

GABA and antagonist solutions

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Apply a known concentration of GABA (typically the EC50) to elicit an inward chloride current.

-

Antagonist Application: Co-apply the antagonist with GABA or pre-apply the antagonist before GABA application.

-

Data Acquisition: Record the current responses to GABA in the absence and presence of different concentrations of the antagonist.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. For competitive antagonists, perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value (which is equal to the -log KB). For non-competitive antagonists, plot the percentage inhibition of the GABA response against the antagonist concentration to determine the IC50 value.

Signaling Pathway of GABA-A Receptor and its Antagonism

Activation of the GABA-A receptor by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. In some developmental stages or specific cellular contexts, GABA-A receptor activation can be depolarizing due to a higher intracellular chloride concentration. This depolarization can lead to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium and activation of downstream signaling cascades, such as those involving Protein Kinase C (PKC).

GABA-A receptor antagonists block these effects. By preventing the opening of the chloride channel, they inhibit the hyperpolarizing (or depolarizing) current, thereby maintaining the neuron in a more excitable state. In cases where GABA-A receptor activation leads to downstream signaling, antagonists will prevent this cascade from being initiated.

References

- 1. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. sophion.com [sophion.com]

- 4. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]

An In-depth Technical Guide to the Effects of GABA Receptor Antagonist 1 on Neuronal Excitability

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] Its effects are primarily mediated through ionotropic GABA-A receptors, which are ligand-gated chloride channels.[3][4] GABA receptor Antagonist 1 is a representative competitive antagonist for the GABA-A receptor. By binding to the receptor, it prevents GABA-mediated chloride influx, thereby blocking inhibitory signaling.[5] This disinhibition leads to a significant increase in neuronal excitability, characterized by increased action potential firing rates and network synchronization.[5][6] This guide details the mechanism of action, quantitative effects, and standard experimental protocols for studying this compound, providing a foundational resource for neuroscience and drug development research.

Mechanism of Action: Disinhibition of Neuronal Activity

The primary function of GABA in the mature central nervous system is to provide inhibitory control that balances excitatory neurotransmission. This is achieved through the activation of GABA-A receptors, which are pentameric protein complexes forming a central pore permeable to chloride ions (Cl⁻).[3]

Under normal physiological conditions, the binding of GABA to the GABA-A receptor triggers the opening of this channel. Due to a low intracellular chloride concentration maintained by transporters, this results in an influx of negatively charged Cl⁻ ions. This influx hyperpolarizes the neuron's membrane potential, moving it further from the threshold required to fire an action potential, thus causing inhibition.[5]

This compound acts as a competitive antagonist at the GABA binding site on the GABA-A receptor.[5] It occupies the site without activating the channel, thereby physically preventing GABA from binding and exerting its inhibitory effect. Consequently, the baseline chloride conductance is reduced, the neuron is no longer hyperpolarized by GABAergic inputs, and its membrane potential remains closer to the firing threshold. This process, known as disinhibition, effectively increases the neuron's excitability and its likelihood of firing an action potential in response to excitatory stimuli.[5]

Caption: Signaling pathway of GABA-A receptor inhibition and its blockade by an antagonist.

Quantitative Data on Neuronal Excitability

The application of GABA-A receptor antagonists like this compound demonstrably increases neuronal firing. Studies using in-vitro models, such as human induced pluripotent stem cell (hiPSC)-derived cortical neurons, provide quantitative insights into these effects. The data below is representative of the effects observed upon application of the well-characterized GABA-A antagonist, bicuculline.

| Antagonist (Representative) | Concentration | Cell Type / Preparation | Parameter Measured | Quantitative Effect | Reference |

| GABA Antagonist 1 (Bicuculline) | 1 µM | PGC-1α-/- mouse hippocampal slices | Paired-Pulse Ratio (PPR) of disynaptic inhibition | Rescued impaired I/E balance and increased PPR | [7] |

| GABA Antagonist 1 (Bicuculline) | 10-20 µM | hiPSC-derived cortical neurons (10-15 WIV) | Mean Firing Rate | Increased by 246% ± 52.8% relative to baseline | [8] |

| GABA Antagonist 1 (Bicuculline) | 10-20 µM | hiPSC-derived cortical neurons (33-36 WIV) | Mean Firing Rate | Increased by 280% ± 64.1% relative to baseline | [8] |

| GABA Antagonist 1 (Bicuculline) | 10-20 µM | hiPSC-derived cortical neurons (10-15 WIV*) | Synchronous Burst Firing (SBF) Number | Increased from 29.7 ± 7.7 to 307.3 ± 25 over 30 min | [8] |

| GABA Antagonist 1 (Bicuculline) | 100 µM | Rat medial preoptic neurons | Resting Membrane Potential | Induced a positive shift of 5 ± 1 mV | [9] |

| GABA Antagonist 1 (Gabazine/SR-95531) | Varies | Mossy fiber boutons | Membrane Potential | Reversibly hyperpolarized boutons from -73.3 ± 2 mV to -78.5 ± 2.6 mV | [10] |

*WIV: Weeks In Vitro

Experimental Protocols

The gold-standard technique for investigating the effects of compounds like this compound on neuronal excitability is whole-cell patch-clamp electrophysiology.[11] This method allows for high-fidelity recording of a single neuron's electrical activity.

Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To measure changes in spontaneous action potential firing frequency of a neuron before and after the application of this compound.

Key Materials:

-

Equipment: Vibratome, upright microscope with DIC optics, micromanipulator, patch-clamp amplifier, data acquisition system, perfusion system.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose. Continuously bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: (in mM) 130 KCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 0.1 CaCl₂. pH adjusted to 7.3, osmolarity to ~280 mOsm.

-

Antagonist Stock Solution: this compound dissolved in a suitable vehicle (e.g., water or DMSO) to a high concentration (e.g., 10-100 mM).

-

Methodology:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome in ice-cold aCSF.

-

Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Recording Setup: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Neuron Targeting: Using the microscope, identify a healthy neuron in the target region.

-

Pipette Placement & Sealing: Fabricate a glass micropipette with a resistance of 3-6 MΩ when filled with internal solution. Under positive pressure, approach the selected neuron with the micropipette. Upon contact, release the pressure and apply gentle negative suction to form a high-resistance ( >1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger negative suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the cell's interior.

-

Baseline Recording: Switch the amplifier to current-clamp mode. Record the neuron's spontaneous firing activity for a stable baseline period of 5-10 minutes.

-

Antagonist Application: Switch the perfusion line to one containing aCSF with the final desired concentration of this compound.

-

Post-Application Recording: Record the neuron's firing activity for 10-20 minutes during antagonist application to observe the full effect.

-

Washout: (Optional) Switch the perfusion back to the control aCSF to determine if the antagonist's effects are reversible.

-

Data Analysis: Analyze the recordings to quantify the mean firing frequency (in Hz) during the baseline, application, and washout periods.

Caption: Experimental workflow for patch-clamp analysis of a GABA receptor antagonist.

Logical Framework: From Receptor Blockade to Hyperexcitability

The relationship between the molecular action of this compound and its physiological outcome on neuronal excitability can be summarized in a direct causal chain. This framework is fundamental to understanding its use as a research tool to induce epileptiform activity or to probe the function of inhibitory circuits.

Caption: Logical flow from GABA-A receptor antagonism to increased neuronal excitability.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological maturation and drug responses of human induced pluripotent stem cell-derived cortical neuronal networks in long-term culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Presynaptic GABAA receptors enhance transmission and LTP induction at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

The Role of GABA Receptor Antagonists in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, plays a crucial role in modulating synaptic plasticity. By acting on GABA-A and GABA-B receptors, GABAergic inhibition regulates neuronal excitability and the threshold for the induction of long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth overview of the role of GABA receptor antagonists in synaptic plasticity. We will explore the mechanisms by which antagonists for GABA-A and GABA-B receptors influence synaptic strength, present quantitative data from key studies, detail experimental protocols, and visualize the underlying signaling pathways.

Introduction to GABAergic Inhibition and Synaptic Plasticity

GABAergic neurons are critical for maintaining the balance between excitation and inhibition in the brain.[1] This balance is essential for normal brain function, and its disruption is implicated in various neurological and psychiatric disorders. GABA exerts its effects through two main classes of receptors:

-

GABA-A receptors are ionotropic receptors that form a chloride ion channel.[2][3] Their activation typically leads to a rapid influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2]

-

GABA-B receptors are metabotropic G-protein coupled receptors.[2][3] They are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce a slow, long-lasting inhibition through the activation of potassium channels.[3][4]

Synaptic plasticity refers to the activity-dependent modification of the strength of a synapse. The two most studied forms of synaptic plasticity are:

-

Long-Term Potentiation (LTP): A long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

-

Long-Term Depression (LTD): A long-lasting reduction in the strength of synaptic transmission.

GABAergic inhibition acts as a gatekeeper for synaptic plasticity. By controlling the depolarization of the postsynaptic membrane, GABAergic signaling influences the activation of NMDA receptors, which are critical for the induction of many forms of LTP and LTD.

GABA-A Receptor Antagonists and Synaptic Plasticity

GABA-A receptor antagonists, such as Bicuculline (B1666979) , block the fast inhibitory action of GABA. This disinhibition generally promotes the induction of LTP by increasing the excitability of postsynaptic neurons.

Mechanism of Action of Bicuculline

Bicuculline is a competitive antagonist of GABA-A receptors, meaning it binds to the same site as GABA but does not activate the receptor.[5] This blockade prevents the influx of chloride ions, leading to a reduction in inhibitory postsynaptic potentials (IPSPs). The resulting increase in neuronal excitability can facilitate the depolarization required to relieve the magnesium block of NMDA receptors, a key step in LTP induction.

Quantitative Effects of Bicuculline on Synaptic Plasticity

The application of bicuculline has been shown to significantly enhance LTP in various brain regions, particularly the hippocampus.

| Antagonist | Concentration | Brain Region | Plasticity Type | Key Findings | Reference |

| Bicuculline | 10 µM | Rat Hippocampal CA1 | LTP | Significantly enhanced the slope and amplitude of field EPSPs. | [6] |

| Bicuculline | 20 µM | Rat Hippocampal CA1 | LTP | Enhanced LTP induced by theta-patterned stimulation, but not 100 Hz stimulation. | [6] |

| Bicuculline | 5 µM | Mouse Dentate Gyrus | LTP | Produced maximal short-term potentiation and LTP. | [7] |

| Bicuculline | 5 µM | Young Adult Rat Hippocampus | LTP | A single-spike pairing protocol, which is normally ineffective in adult animals, induced significant synaptic potentiation (192 ± 28% of baseline). | [8] |

| Bicuculline | 20 µM | Rat Hippocampal CA1 | Intracellular Calcium | Significantly enhanced the stimulus-dependent rise in intracellular calcium during synaptic stimulation. | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of bicuculline and a typical experimental workflow for studying its effects on LTP.

Experimental Protocol: LTP Induction in Hippocampal Slices with Bicuculline

This protocol is a generalized procedure based on common practices in the field.[10][11][12]

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiology:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

-

-

LTP Induction and Drug Application:

-

After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of Bicuculline (e.g., 10 µM) for 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Continue to record fEPSPs for at least 60 minutes post-stimulation.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope during the baseline period.

-

Plot the normalized fEPSP slope over time to visualize the magnitude and duration of LTP.

-

GABA-B Receptor Antagonists and Synaptic Plasticity

GABA-B receptor antagonists, such as CGP 55845 , have more complex effects on synaptic plasticity due to the dual pre- and postsynaptic locations of GABA-B receptors.

Mechanism of Action of CGP 55845

CGP 55845 is a potent and selective GABA-B receptor antagonist.[13][14]

-

Presynaptically: GABA-B autoreceptors on GABAergic terminals inhibit GABA release. Antagonists at these sites can paradoxically increase GABA release. GABA-B heteroreceptors on glutamatergic terminals inhibit glutamate (B1630785) release. Blocking these receptors can enhance glutamate release.

-

Postsynaptically: GABA-B receptors activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a slow IPSP. Antagonizing these receptors blocks this slow inhibition.

The net effect of a GABA-B antagonist on synaptic plasticity depends on the balance of its actions at these different receptor populations and the specific stimulation protocol used.[15]

Quantitative Effects of CGP 55845 on Synaptic Plasticity

The effects of GABA-B receptor antagonists can be bidirectional, either facilitating or suppressing synaptic plasticity depending on the experimental conditions.

| Antagonist | Concentration | Brain Region | Plasticity Type | Key Findings | Reference |

| CGP 35348 | Dose-dependent | Rat Hippocampal CA1 | LTP | With TBS, produced a bell-shaped dose-response curve for LTP facilitation. With HFS, LTP increased monotonically with concentration. | [15] |

| CGP 55845 | 5 µM | Mouse Dentate Gyrus | LTP | Suppressed LTP induction at mossy fiber synapses onto parvalbumin-expressing interneurons. | [16] |

| CGP 35348 | 50 µM | Rat Neocortex | LTP / LTD | Attenuated both glutamate-induced LTP of EPSPs and LTD of IPSPs. | [17] |

| CGP 55845 | Not specified | Mouse Hippocampus | Excitatory Transmission | In synapsin knockout mice, which have impaired GABA release, blockade of GABA-B receptors had little effect, suggesting a tonic presynaptic inhibition of glutamate release is absent. | [18] |

Signaling Pathways

The signaling pathway for GABA-B receptors involves G-protein activation and downstream modulation of ion channels and adenylyl cyclase.

Conclusion and Future Directions

GABA receptor antagonists are powerful tools for dissecting the role of inhibition in synaptic plasticity. While GABA-A antagonists generally promote LTP by increasing neuronal excitability, the effects of GABA-B antagonists are more nuanced, reflecting the complex pre- and postsynaptic roles of these receptors. Understanding how these antagonists modulate synaptic plasticity is crucial for developing novel therapeutic strategies for disorders characterized by an imbalance of excitation and inhibition, such as epilepsy, and cognitive disorders.

Future research should focus on:

-

The cell-type-specific effects of GABA receptor antagonists on plasticity.

-

The role of different GABA-A and GABA-B receptor subunits in mediating the effects of antagonists.

-

The interaction between GABAergic modulation and other neuromodulatory systems in the control of synaptic plasticity.

By continuing to explore the intricate relationship between GABAergic inhibition and synaptic plasticity, we can gain deeper insights into the fundamental mechanisms of learning and memory and pave the way for new treatments for a range of neurological and psychiatric conditions.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 4. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of GABA(A) inhibition on the expression of long-term potentiation in CA1 pyramidal cells are dependent on tetanization parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bicuculline increases the intracellular calcium response of CA1 hippocampal neurons to synaptic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. funjournal.org [funjournal.org]

- 11. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 12. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]

- 13. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 15. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS | Journal of Neuroscience [jneurosci.org]

- 16. Frontiers | GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus [frontiersin.org]

- 17. pnas.org [pnas.org]

- 18. Impaired GABAB-mediated presynaptic inhibition increases excitatory strength and alters short-term plasticity in synapsin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

GABAA Receptor Antagonists: A Technical Guide to Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABAA and GABAB receptors. GABAA receptor antagonists are compounds that bind to GABAA receptors but do not activate them, thereby blocking the action of GABA and GABA-mimetic drugs. This technical guide provides an in-depth overview of GABAA receptor antagonists, focusing on their mechanism of action, established and investigational therapeutic applications, quantitative efficacy data, and key experimental protocols. The guide centers on Flumazenil (B1672878), a clinically significant competitive antagonist, as a primary example, while also discussing other antagonists like bicuculline (B1666979) and gabazine (B1674388) used in research.

Introduction to the GABAergic System

The GABAergic system plays a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is a pentameric structure that forms a chloride ion channel.[1][2] When GABA binds to its site on the receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[1][3] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[1][3]

The GABAA receptor complex has multiple binding sites for various molecules, including benzodiazepines, barbiturates, and neurosteroids, which are allosteric modulators that enhance the effect of GABA.[1] GABAA receptor antagonists, in contrast, block these inhibitory effects, leading to a state of increased neuronal excitability.[4][5]

GABAA Receptor Antagonists: Mechanism of Action

GABAA receptor antagonists can be broadly classified into two main types:

-

Competitive Antagonists: These compounds, such as Flumazenil, bicuculline, and gabazine (SR-95531), bind to the same site as GABA (the orthosteric site) but do not activate the receptor.[3][6][7][8] By occupying the binding site, they prevent GABA from exerting its inhibitory effect.

-

Non-competitive Antagonists: These antagonists, like picrotoxin, bind to a different site on the receptor-channel complex, typically within the ion channel itself, physically blocking the flow of chloride ions.

This guide will focus on competitive antagonists, with Flumazenil as the primary example. Flumazenil is a potent and specific benzodiazepine (B76468) receptor antagonist.[9][10] It competitively inhibits the activity at the benzodiazepine binding site on the GABAA/benzodiazepine receptor complex.[3][9][10] This action reverses the sedative, anxiolytic, and other effects of benzodiazepines.[9][11]

Therapeutic Applications of GABAA Receptor Antagonists

The primary therapeutic applications of GABAA receptor antagonists stem from their ability to counteract the effects of GABAergic agonists.

Reversal of Benzodiazepine Overdose and Post-Anesthetic Sedation

Flumazenil is FDA-approved for the reversal of benzodiazepine overdose and for reversing the sedative effects of benzodiazepines used in general anesthesia.[12] It acts rapidly, with an onset of action within 1 to 2 minutes.[12] By competitively blocking the benzodiazepine binding site, Flumazenil effectively reverses the central nervous system depression, including sedation and coma, caused by benzodiazepine intoxication.[9][12]

Management of Hepatic Encephalopathy

Hepatic encephalopathy (HE) is a neuropsychiatric syndrome associated with liver failure, and its pathogenesis is thought to involve an enhancement of GABAergic tone.[13] Flumazenil has been studied for its potential to improve the symptoms of HE. Some studies have shown that Flumazenil can lead to a transient improvement in the level of consciousness in a subset of patients with HE.[13][14][15] However, its efficacy can be inconsistent and the effects are often short-lived.[16]

Investigational Applications

Idiopathic hypersomnia (IH) is a sleep disorder characterized by excessive daytime sleepiness. One hypothesis suggests that some individuals with IH may have an endogenous substance in their cerebrospinal fluid that enhances the function of GABAA receptors, leading to excessive sleepiness.[17] Consequently, GABAA receptor antagonists like Flumazenil and other compounds are being investigated as potential treatments for IH.[17][18] Clinical trials are ongoing to evaluate the efficacy and safety of these antagonists in this patient population.[19][20]

GABAA receptor antagonists are also being explored for their potential role in other conditions, including Alzheimer's disease, attention deficit/hyperactivity disorder (ADHD), and memory loss, though research in these areas is still in early stages.[21]

Quantitative Efficacy Data

The efficacy of Flumazenil in its approved indications is well-documented. The following tables summarize key quantitative data from clinical studies.

Table 1: Efficacy of Flumazenil in Reversing Benzodiazepine-Induced Sedation

| Study Population | Intervention | Outcome Measure | Result | Citation |

| 120 day-case patients undergoing gastroscopy sedated with diazepam or midazolam | Flumazenil (0.1-2 mg) vs. Placebo | Psychometric assessment of recovery | Flumazenil attenuated sedative effects, but did not completely antagonize them.[22][23] | [22][23] |

| 13 patients with benzodiazepine overdose | Flumazenil (up to 1.0 mg IV) | Modified Glasgow Coma Scale | Significant increase in coma score (p < 0.005).[24] | [24] |

| 240 patients post-conscious sedation with midazolam and opioids | Flumazenil (~0.7 mg IV) vs. Placebo | Complete reversal of sedation at 5 minutes | 80% in Flumazenil group vs. 30% in placebo group.[25] | [25] |

| 102 patients post-conscious sedation with diazepam | Flumazenil (~0.73 mg IV) vs. Placebo | Complete reversal of sedation at 5 minutes | 84% in Flumazenil group vs. 42% in placebo group.[26] | [26] |

Table 2: Efficacy of Flumazenil in Hepatic Encephalopathy

| Study Population | Intervention | Outcome Measure | Result | Citation |

| 54 cirrhotic patients with acute HE (Grade III-IV) | Flumazenil (2 mg IV) vs. Placebo | Clinical improvement (3-point decrease in Glasgow Coma Score) | 22/28 in Flumazenil group vs. 14/26 in placebo group (p<0.05).[14] | [14] |

| Meta-analysis of 6 placebo-controlled studies (641 patients) | Flumazenil vs. Placebo | Clinical and electroencephalographic improvement | Flumazenil led to both clinical and EEG improvement.[15] | [15] |

| 9 children with fulminant liver failure and HE | Flumazenil (0.01 mg/kg IV bolus + infusion) | Change in HE grade | Arousal effect in only 1 child, lasting 30 minutes.[16] | [16] |

Table 3: Inhibitory Potency of Selected GABAA Receptor Antagonists (Preclinical Data)

| Antagonist | Preparation | Assay | Measured Potency | Citation |

| Bicuculline | - | Competitive antagonist of GABAA receptor | IC50 = 2 µM | [27][28] |

| Gabazine (SR-95531) | Rat brain membranes | Displacement of [3H]-GABA | Ki = 150 nM | |

| Gabazine (SR-95531) | Rat cortical synaptoneurosomes | Inhibition of muscimol-stimulated chloride uptake | IC50 = 0.89 µM | [29] |

| Bicuculline | Rat cortical synaptoneurosomes | Inhibition of muscimol-stimulated chloride uptake | IC50 = 13.45 µM | [29] |

Key Experimental Protocols

The study of GABAA receptor antagonists involves a range of in vitro and in vivo experimental techniques.

In Vitro Electrophysiology (Patch-Clamp)

This is the gold standard method for characterizing the functional effects of antagonists on GABAA receptor ion channel activity.

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing GABAA receptors (e.g., cultured neurons or transfected cell lines). The electrical current flowing through the GABAA receptor channels is measured in response to the application of GABA. The antagonist is then co-applied with GABA, and the reduction in the GABA-evoked current is quantified to determine the IC50 value.

-

Cell Preparation: Cells are plated on coverslips 24-48 hours before recording. The coverslip is placed in a recording chamber and perfused with an external solution.

-

Recording: A micropipette with a resistance of 3-5 MΩ is used to form a gigaseal with the cell membrane. The whole-cell configuration is achieved by rupturing the cell membrane. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A submaximal concentration of GABA (e.g., EC20-EC50) is applied to elicit a stable baseline current. The antagonist is then co-applied with GABA at various concentrations.

-

Data Analysis: The peak amplitude of the GABA-evoked current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each concentration and plotted to determine the IC50 value.

In Vivo Electroencephalography (EEG) Recording in Rodents

This protocol is used to assess the pro-convulsant effects of GABAA receptor antagonists in living animals.

-

Principle: EEG electrodes are implanted over specific brain regions in an animal model (e.g., a rat) to record brain electrical activity. The antagonist is administered, and changes in the EEG, such as the appearance of seizure-like activity, are monitored.

-

Animal Preparation: The animal is anesthetized, and stereotaxic surgery is performed to implant electrodes into the skull over the brain regions of interest (e.g., cortex, hippocampus).[30]

-

Recording: After recovery, the animal is placed in a recording chamber. A baseline EEG is recorded for 30-60 minutes.[30] The GABAA receptor antagonist is then administered (e.g., via systemic injection).

-

Data Acquisition: The EEG is continuously recorded following drug administration, and the animal is observed for behavioral signs of seizures.[30]

-

Data Analysis: The EEG recordings are visually and quantitatively analyzed for seizure activity, including the onset, duration, and frequency of epileptiform discharges.[30]

Clinical Trial Protocols for Reversal of Sedation

Clinical trials evaluating Flumazenil typically follow a double-blind, placebo-controlled design.

-

Study Population: Patients who have received benzodiazepines for conscious sedation or in cases of overdose.

-

Intervention: Intravenous administration of Flumazenil or a placebo.

-

Assessments:

-

Level of Sedation: Assessed using scales like the Glasgow Coma Scale or specific sedation scales.[24]

-

Psychomotor Performance: Evaluated using tests of motor coordination and reaction time.[22][23]

-

Memory (Amnesia): Tested by recall of objects or pictures shown after drug administration.[25][26]

-

Vital Signs: Monitored throughout the study.

-

-

Study Design: A baseline assessment is performed before the intervention. Assessments are then repeated at multiple time points after administration of the study drug (e.g., 5, 15, 30, 60, 120, and 180 minutes).[26]

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Flumazenil? [synapse.patsnap.com]

- 4. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 8. Gabazine - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Flumazenil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Flumazenil: a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. smw.ch [smw.ch]

- 14. Flumazenil in the treatment of acute hepatic encephalopathy in cirrhotic patients: a double blind randomized placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acpjournals.org [acpjournals.org]

- 16. Flumazenil in the treatment of hepatic encephalopathy in children with fulminant liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hypersomniafoundation.org [hypersomniafoundation.org]

- 18. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. hypersomniafoundation.org [hypersomniafoundation.org]

- 20. mayo.edu [mayo.edu]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Reversal of benzodiazepine sedation with the antagonist flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Reversal of benzodiazepine intoxication by flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reversal of central benzodiazepine effects by intravenous flumazenil after conscious sedation with midazolam and opioids: a multicenter clinical study. The Flumazenil in Intravenous Conscious Sedation with Midazolam Multicenter Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reversal of central benzodiazepine effects by flumazenil after conscious sedation produced by intravenous diazepam. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bicuculline | GABA Receptor | TargetMol [targetmol.com]

- 28. Bicuculline - Wikipedia [en.wikipedia.org]

- 29. Effects of GABA antagonists, SR 95531 and bicuculline, on GABAA receptor-regulated chloride flux in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

The Discovery and Synthesis of Gabazine (SR-95531): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabazine (B1674388), also known as SR-95531, is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. Since its development, it has become an invaluable tool in neuroscience research for the characterization of GABA-A receptor function and the study of inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Gabazine. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a summary of its quantitative binding and functional data.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The fast inhibitory actions of GABA are primarily mediated by the GABA-A receptor, a ligand-gated ion channel that is a member of the Cys-loop superfamily of receptors. Upon activation by GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.